molecular formula C22H30N2O B5729737 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5729737
M. Wt: 338.5 g/mol
InChI Key: DOTCRSAUHRJPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone, also known as A-366, is a chemical compound with potential applications in scientific research. A-366 belongs to the class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their biological activity.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone involves its interaction with the LSD1 enzyme. 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone binds to the active site of LSD1 and inhibits its demethylase activity, resulting in increased histone methylation and altered gene expression. This mechanism has been confirmed through biochemical and structural studies, and it provides a basis for the selective inhibition of LSD1 by 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone selectively inhibits LSD1 activity without affecting other histone demethylases. In vivo studies have demonstrated that 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone can induce changes in gene expression patterns and alter cellular differentiation in various cell types. These effects are consistent with the role of LSD1 in epigenetic regulation and demonstrate the potential of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone as a tool for studying this process.

Advantages and Limitations for Lab Experiments

1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone has several advantages for use in lab experiments. It is a highly selective inhibitor of LSD1, which allows for specific targeting of this enzyme without affecting other histone demethylases. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone. Its mechanism of action is based on the inhibition of LSD1, which may not be relevant to all research questions. Additionally, 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research involving 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of new LSD1 inhibitors based on the structure of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone. This could lead to the discovery of more potent and selective inhibitors with potential therapeutic applications. Another direction is the investigation of the role of LSD1 in disease states, such as cancer and neurodegenerative disorders. 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone could be used as a tool for studying the epigenetic changes associated with these diseases and potentially developing new therapies targeting LSD1. Finally, further studies are needed to fully understand the in vivo effects of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone and its potential applications in animal models.

Synthesis Methods

The synthesis of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(2-adamantyl)-1-piperazinecarboxylic acid with 4-chloroacetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone in high purity. This synthesis method has been reported in several scientific publications, and it provides a reliable and efficient route for the preparation of 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone.

Scientific Research Applications

1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone has been shown to have potential applications in several areas of scientific research. One of the most promising applications is in the field of epigenetics, where 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone has been reported to act as a selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is involved in the regulation of gene expression, and its inhibition by 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone has been shown to result in increased histone methylation and altered gene expression patterns. This makes 1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone a valuable tool for studying the role of LSD1 in epigenetic regulation and potentially developing new therapies targeting this enzyme.

properties

IUPAC Name

1-[4-[4-(2-adamantyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-15(25)18-2-4-21(5-3-18)23-6-8-24(9-7-23)22-19-11-16-10-17(13-19)14-20(22)12-16/h2-5,16-17,19-20,22H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCRSAUHRJPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone

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